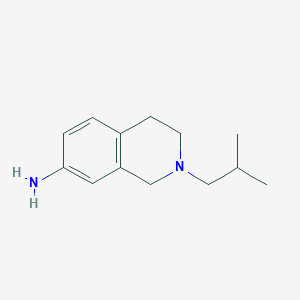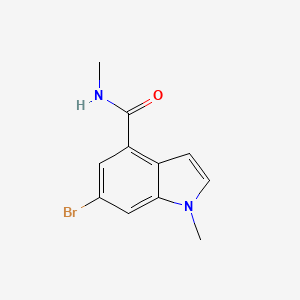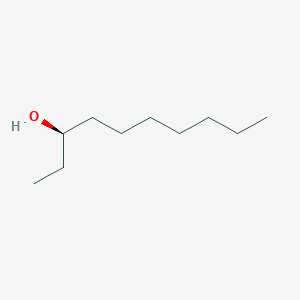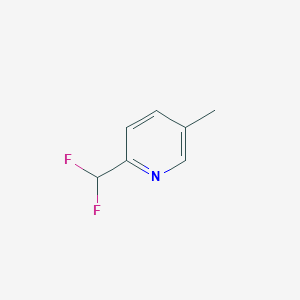
2-Isobutyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-2-isobutyl-1,2,3,4-tetrahidroisoquinolina es un compuesto sintético perteneciente a la clase de las tetrahidroisoquinolinas. Estos compuestos son conocidos por sus diversas actividades biológicas y han ganado una atención significativa en la química medicinal .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7-Amino-2-isobutyl-1,2,3,4-tetrahidroisoquinolina típicamente involucra la ciclización de un derivado N-acilo de β-feniletilamina en presencia de un agente deshidratante como oxicloruro de fósforo (POCl3), pentóxido de fósforo (P2O5) o cloruro de zinc (ZnCl2) . Las condiciones de reacción se controlan cuidadosamente para asegurar la formación del andamiaje tetrahidroisoquinolina deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero probablemente impliquen rutas sintéticas similares con optimización para la producción a gran escala. Esto incluye el uso de reactores automatizados y sistemas de flujo continuo para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
7-Amino-2-isobutyl-1,2,3,4-tetrahidroisoquinolina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio (KMnO4) u óxido de cromo (CrO3).
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como hidróxido de sodio (NaOH).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción típicamente produce alcoholes o aminas.
Aplicaciones Científicas De Investigación
7-Amino-2-isobutyl-1,2,3,4-tetrahidroisoquinolina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Industria: Utilizado como intermedio en la producción de productos farmacéuticos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de 7-Amino-2-isobutyl-1,2,3,4-tetrahidroisoquinolina involucra su interacción con objetivos moleculares y vías específicas. Se cree que ejerce sus efectos modulando los sistemas de neurotransmisores e inhibiendo el crecimiento de microorganismos patógenos . Los objetivos moleculares y vías exactos aún están bajo investigación.
Comparación Con Compuestos Similares
Compuestos Similares
1,2,3,4-Tetrahidroisoquinolina: Un compuesto parental con características estructurales similares.
2-Fenil-1,2,3,4-tetrahidroisoquinolina: Otro derivado con actividades biológicas distintas.
Singularidad
7-Amino-2-isobutyl-1,2,3,4-tetrahidroisoquinolina es única debido a su sustitución isobutílica, que confiere propiedades químicas y biológicas específicas. Esta sustitución puede influir en su reactividad e interacción con objetivos biológicos, convirtiéndola en un compuesto valioso para la investigación y el desarrollo .
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-amine |
InChI |
InChI=1S/C13H20N2/c1-10(2)8-15-6-5-11-3-4-13(14)7-12(11)9-15/h3-4,7,10H,5-6,8-9,14H2,1-2H3 |
Clave InChI |
AKMYBJBFBJQVJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCC2=C(C1)C=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065749.png)
![4-[2-(3-Methoxyphenyl)ethyl]piperidine](/img/structure/B12065757.png)




![Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate](/img/structure/B12065767.png)




![N-[1-(3-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B12065825.png)

![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)
